Osanetant - 160492-56-8

Osanetant

Catalog Number: EVT-277741
CAS Number: 160492-56-8
Molecular Formula: C35H41Cl2N3O2
Molecular Weight: 606.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Developed by Sanofi-Aventis (formerly Sanofi-Synthelabo), osanetant (SR-142801) is an NK3 receptor antagonist which was under development for the treatment of schizophrenia and other Central Nervous System (CNS) disorders. In a review of its R&D portfolio, the company announced in August 2005 that it would cease any further development of osanetant. This follows an earlier decision to discontinue development of eplivanserin for schizophrenia.
Osanetant is an orally bioavailable, brain penetrating, non-peptide neurokinin/tachykinin 3 receptor (NK1-receptor; NK3R; NK-3R) antagonist, that may potentially be used to treat vasomotor symptoms (VMS) in menopausal woman and in men on androgen deprivation therapy (ADT) and to suppress the production of certain hormones. Upon oral administration, osanetant targets, competitively binds to and blocks the activity of NK3R in the central nervous system (CNS), thereby inhibiting NK3R-mediated signal transduction and may prevent certain menopausal symptoms such as hot flashes and VMS in men deprived of androgen. Neurokinin-mediated signaling may increase during hormone deficiency and may cause hot flashes. In addition, osanetant may, by inhibiting NK3R, suppress secretion of various hormones, such as testosterone, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). By suppressing testosterone production, osanetant may inhibit the proliferation of hormone-sensitive prostate cancer.
Overview

Osanetant is a synthetic small molecule classified as a neurokinin 3 receptor antagonist. It is primarily investigated for its potential therapeutic applications in treating vasomotor symptoms associated with conditions such as prostate adenocarcinoma and other stress-related disorders. The compound has garnered attention due to its role in modulating neurokinin signaling, which is implicated in various physiological processes.

Source

Osanetant was developed by Sanofi-Synthélabo and has been studied extensively in preclinical and clinical settings. Its chemical identity is characterized by the molecular formula C35H41Cl2N3O2C_{35}H_{41}Cl_{2}N_{3}O_{2} and it is listed under the CAS Registry number 160492-56-8 .

Classification

Osanetant falls under the category of neurokinin 3 receptor antagonists, specifically targeting the neurokinin 3 receptor, which plays a significant role in regulating neurogenic inflammation, pain pathways, and endocrine functions. This classification highlights its potential utility in treating conditions linked to neurokinin dysregulation .

Synthesis Analysis

The synthesis of Osanetant involves several key steps, typically utilizing advanced organic chemistry techniques. While specific proprietary methods may not be publicly disclosed, general synthetic routes often include:

  1. Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups.
  2. Reactions: Key reactions may include amide bond formation, alkylation, and cyclization processes to construct the complex molecular framework characteristic of Osanetant.
  3. Purification: High-performance liquid chromatography (HPLC) is commonly employed to purify the synthesized compound, ensuring high purity levels essential for pharmacological testing .

The technical details of these methods are often optimized for yield and purity, with various analytical techniques employed to confirm the structure at each step.

Molecular Structure Analysis

Osanetant's molecular structure features a complex arrangement of rings and functional groups that contribute to its activity as a neurokinin 3 receptor antagonist. The compound's structure can be depicted as follows:

  • Core Structure: The molecule consists of a piperazine ring, which is pivotal for receptor binding.
  • Functional Groups: Chlorine atoms and multiple carbon chains enhance its pharmacokinetic properties.

Structural Data

  • Molecular Weight: Approximately 600.64 g/mol
  • InChIKey: DZOJBGLFWINFBF-UMSFTDKQSA-N .

These structural characteristics are critical for understanding how Osanetant interacts with its target receptor.

Chemical Reactions Analysis

Osanetant undergoes various chemical reactions that are essential for its synthesis and biological activity. Key reactions include:

  1. Binding Affinity Studies: Osanetant exhibits competitive antagonism at the neurokinin 3 receptor, which can be evaluated through saturation binding assays using radiolabeled ligands.
  2. Metabolism Studies: Investigations into how Osanetant is metabolized in vivo provide insights into its pharmacokinetics and potential interactions with other drugs .

The understanding of these reactions aids in optimizing formulations for clinical use.

Mechanism of Action

Osanetant functions primarily by antagonizing the neurokinin 3 receptor, thereby inhibiting the action of neurokinin B, a peptide involved in several physiological processes including pain perception and hormonal regulation.

Process Data

  • Receptor Interaction: Upon administration, Osanetant binds to the neurokinin 3 receptor, blocking endogenous ligands from activating this pathway.
  • Physiological Effects: This blockade can lead to reduced vasomotor symptoms such as hot flashes, making it particularly relevant for patients undergoing treatment for prostate cancer .

The mechanism underscores its therapeutic potential in managing symptoms associated with hormonal fluctuations.

Physical and Chemical Properties Analysis

Osanetant possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stability studies indicate that Osanetant maintains integrity under standard laboratory conditions but may require specific storage conditions to prevent degradation .

These properties are crucial for formulation development and ensuring stability during storage.

Applications

Osanetant has been explored for various scientific uses:

  1. Clinical Trials: Currently undergoing evaluation for efficacy in reducing vasomotor symptoms in men with prostate adenocarcinoma .
  2. Research Applications: Used in studies investigating the role of neurokinins in stress disorders and other psychiatric conditions.
  3. Potential Therapeutic Areas: Beyond vasomotor symptoms, there is ongoing research into its effects on anxiety disorders and major depressive disorder .

The diverse applications highlight Osanetant's potential impact on both clinical practice and research within neuropharmacology.

Properties

CAS Number

160492-56-8

Product Name

Osanetant

IUPAC Name

N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide

Molecular Formula

C35H41Cl2N3O2

Molecular Weight

606.6 g/mol

InChI

InChI=1S/C35H41Cl2N3O2/c1-27(41)38(2)35(29-13-7-4-8-14-29)19-23-39(24-20-35)21-9-17-34(30-15-16-31(36)32(37)25-30)18-10-22-40(26-34)33(42)28-11-5-3-6-12-28/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3/t34-/m0/s1

InChI Key

DZOJBGLFWINFBF-UMSFTDKQSA-N

SMILES

CC(=O)N(C)C1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5

Solubility

Soluble in DMSO

Synonyms

(S)-(N)-(1-(3-(1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl)propyl)-4-phenylpiperidin-4-yl)-N-methylacetamide
osanetant
SR 142801
SR 142806
SR-142801
SR142801

Canonical SMILES

CC(=O)N(C)C1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5

Isomeric SMILES

CC(=O)N(C)C1(CCN(CC1)CCC[C@@]2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.